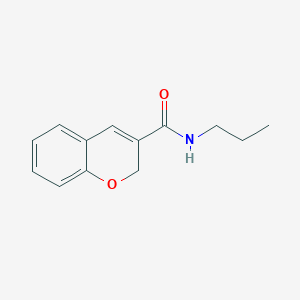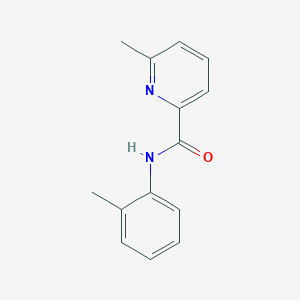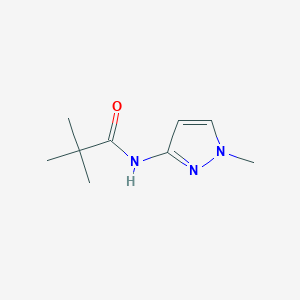
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide, also known as 4-APPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrole derivative that has been synthesized for various purposes, including medicinal and pharmaceutical applications.
科学研究应用
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been extensively studied for its potential applications in medicinal and pharmaceutical research. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. Additionally, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been used as a building block for the synthesis of other pyrrole derivatives with potential therapeutic applications.
作用机制
The mechanism of action of 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide is not fully understood, but it is believed to involve inhibition of DNA synthesis and disruption of cell membrane integrity. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide can affect various biochemical and physiological processes. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been shown to have analgesic and anti-inflammatory effects in animal models.
实验室实验的优点和局限性
The advantages of using 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide in lab experiments include its relatively low cost and ease of synthesis. It can also be used as a building block for the synthesis of other pyrrole derivatives with potential therapeutic applications. However, the limitations of using 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for research involving 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide. One direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide and its derivatives.
Conclusion:
In conclusion, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide is a pyrrole derivative that has gained significant attention in the field of scientific research. It has been synthesized for various purposes, including medicinal and pharmaceutical applications. Its potential applications include as an anticancer, antibacterial, and antifungal agent, as well as an analgesic and anti-inflammatory agent. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and explore its potential as a building block for the synthesis of other pyrrole derivatives.
合成方法
The synthesis of 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide involves several steps, including the condensation of aniline with ethyl acetoacetate, followed by cyclization with phosphorus pentoxide. The resulting compound is then acetylated to form 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide. The purity of the compound can be improved by recrystallization and further characterization using spectroscopic techniques like NMR and IR.
属性
IUPAC Name |
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)11-8-13(16(2)9-11)14(18)15-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGHBUMQYQFQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)
